4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that belongs to the class of pyrimidinediones. It has been found to have various applications in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) have not been extensively studied. However, it has been found to have antitumor and anti-inflammatory activities.
Advantages And Limitations For Lab Experiments
One advantage of using 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI). One direction is to further investigate its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that has various applications in scientific research. Its unique properties make it a useful starting material for the synthesis of other compounds. However, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with urea to form 4,6-dioxoheptanedioic acid. The second step involves the reaction of 4,6-dioxoheptanedioic acid with methanol and sulfuric acid to form 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI).
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) has been found to have various applications in scientific research. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. In addition, it has been found to have antitumor and anti-inflammatory activities.
properties
CAS RN |
112977-55-6 |
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Product Name |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) |
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) |
InChI Key |
NPYOUSBUDWWLBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=O)N1 |
Canonical SMILES |
COC1=NC(=O)CC(=O)N1 |
synonyms |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy- (9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.